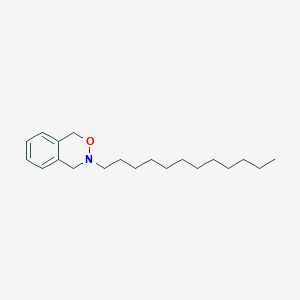
3-Dodecyl-3,4-dihydro-1H-2,3-benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Dodecyl-3,4-dihydro-1H-2,3-benzoxazine is a heterocyclic compound that belongs to the class of benzoxazines Benzoxazines are known for their unique chemical properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dodecyl-3,4-dihydro-1H-2,3-benzoxazine typically involves the reaction of dodecylamine with formaldehyde and phenol. The reaction is carried out under controlled conditions to ensure the formation of the desired benzoxazine ring. The process can be summarized as follows:
Hydroxymethylation: Dodecylamine reacts with formaldehyde to form a hydroxymethyl intermediate.
Cyclization: The intermediate then reacts with phenol to form the benzoxazine ring.
Industrial Production Methods
Industrial production of this compound may involve solvent-free microwave thermolysis, which is a rapid, high-yielding, and environmentally friendly method. This method offers advantages over conventional solution-phase reactions, including reduced reaction times and higher yields .
Chemical Reactions Analysis
Types of Reactions
3-Dodecyl-3,4-dihydro-1H-2,3-benzoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The benzoxazine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced benzoxazine derivatives .
Scientific Research Applications
3-Dodecyl-3,4-dihydro-1H-2,3-benzoxazine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of other complex molecules.
Biology: The compound exhibits antifungal and antibacterial activities, making it useful in the development of new antimicrobial agents.
Medicine: Research has shown potential anticancer and anti-inflammatory properties, which could lead to new therapeutic agents.
Industry: It is used in the production of polymers and resins due to its unique chemical properties
Mechanism of Action
The mechanism of action of 3-Dodecyl-3,4-dihydro-1H-2,3-benzoxazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Octyl-3,4-dihydro-1H-2,3-benzoxazine
- 3-Decyl-3,4-dihydro-1H-2,3-benzoxazine
- 3-Nonyl-3,4-dihydro-1H-2,3-benzoxazine
Uniqueness
3-Dodecyl-3,4-dihydro-1H-2,3-benzoxazine stands out due to its longer alkyl chain, which can influence its solubility, reactivity, and biological activity. This unique structure may enhance its effectiveness in certain applications, such as antimicrobial and antifungal activities .
Properties
CAS No. |
116313-08-7 |
|---|---|
Molecular Formula |
C20H33NO |
Molecular Weight |
303.5 g/mol |
IUPAC Name |
3-dodecyl-1,4-dihydro-2,3-benzoxazine |
InChI |
InChI=1S/C20H33NO/c1-2-3-4-5-6-7-8-9-10-13-16-21-17-19-14-11-12-15-20(19)18-22-21/h11-12,14-15H,2-10,13,16-18H2,1H3 |
InChI Key |
XSLLQDMUBSXITF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN1CC2=CC=CC=C2CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-[(2-Hydroxyphenyl)methylene]bis(2-methylphenol)](/img/structure/B14303955.png)
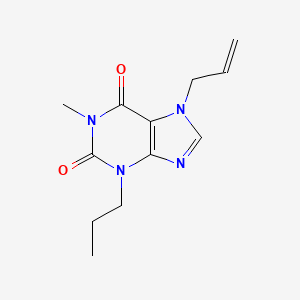
![[4-(4-Methoxybenzene-1-sulfonyl)phenyl]hydrazine](/img/structure/B14303976.png)
![3-[Methoxy(phenylsulfanyl)(trimethylsilyl)methyl]-2-methylcyclopentan-1-one](/img/structure/B14303981.png)
![Acetic acid;5-[tert-butyl(dimethyl)silyl]oxypent-2-en-1-ol](/img/structure/B14303988.png)
![{2-[(2-Hydroxyethyl)amino]ethyl}phosphonic acid](/img/structure/B14304000.png)
![3'-(2,4,6-Trimethylphenyl)spiro[fluorene-9,5'-[1,4,2]oxaselenazole]](/img/structure/B14304016.png)
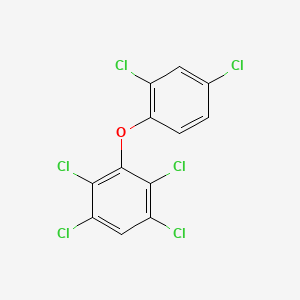
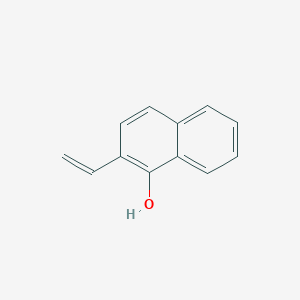

![2-{[(Prop-1-en-1-yl)oxy]methyl}furan](/img/structure/B14304051.png)
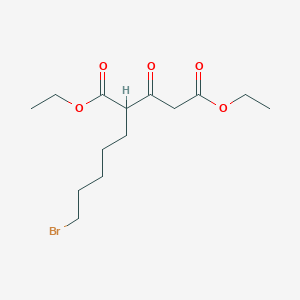
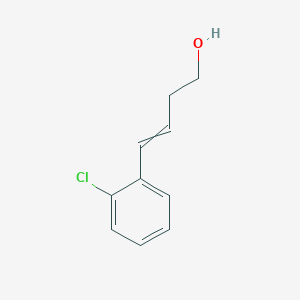
![[Cyclohexane-1,1-diyldi(1,3-dioxolane-2,4-diyl)]dimethanol](/img/structure/B14304059.png)
